molecular formula C11H11ClN2O2S B3078571 4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride CAS No. 1052527-15-7

4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride

Cat. No. B3078571
CAS RN: 1052527-15-7
M. Wt: 270.74 g/mol
InChI Key: VBAFHESUNIEPDS-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxin group, which is a type of aromatic ether. It also contains a thiazol group, which is a type of heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxin and thiazol rings. The benzodioxin ring is a type of aromatic ether, and the thiazol ring is a type of heterocyclic compound containing sulfur and nitrogen .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzodioxin and thiazol rings. The benzodioxin ring might undergo electrophilic aromatic substitution reactions, and the thiazol ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzodioxin and thiazol rings. For example, the compound might have a relatively high boiling point due to the presence of the aromatic rings .

Scientific Research Applications

  • Antitumor and Antimalarial Activity : Ylideneamine functionalized heterocyclic ligands, including derivatives of thiazol-2-ylideneamine, have shown potential in antitumor and antimalarial activities. This was demonstrated in a study where such ligands were used in the preparation of gold(I) complexes, which were then assessed for their medicinal value (Coetzee et al., 2011).

  • Antibacterial Agents : Analogues of benzothiazol-2-ylideneamine have been synthesized and found to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Catalytic Applications : Some derivatives of 3H-benzothiazol-2-ylideneamines have been investigated for their catalytic ability, particularly in the acylation of alcohols, showing significant effectiveness (Kobayashi & Okamoto, 2006).

  • Synthesis of New Heterocyclic Compounds : Studies have explored the synthesis of new heterocyclic compounds using derivatives of 2,3-dihydrobenzo[1,4]dioxin, which might have various pharmaceutical applications (Torrini et al., 1981).

  • Antipsychotic and Anticonvulsant Agents : Derivatives of benzo[1,4]oxa/thiazepin have been synthesized and screened for their antipsychotic and anticonvulsant activities, indicating potential pharmaceutical applications (Kaur et al., 2012).

  • Anticancer Research : Research has been conducted on compounds containing benzothiazole moieties for their potential as anticancer agents (Farah et al., 2011).

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and any potential biological activity. This could involve experimental studies as well as computational studies .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.ClH/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9;/h1-2,5-6H,3-4H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFHESUNIEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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